molecular formula C15H17N3O2 B2996768 N-(2-methoxypyrimidin-5-yl)-2-phenylbutanamide CAS No. 1396760-42-1

N-(2-methoxypyrimidin-5-yl)-2-phenylbutanamide

Cat. No.: B2996768
CAS No.: 1396760-42-1
M. Wt: 271.32
InChI Key: QLFXDIJCFOLLBX-UHFFFAOYSA-N
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Description

N-(2-methoxypyrimidin-5-yl)-2-phenylbutanamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, combining a 2-phenylbutanamide scaffold with a 2-methoxypyrimidine ring. This structure places it within a class of compounds known for diverse biological activities. Pyrimidine derivatives are extensively investigated for their potential as therapeutic agents due to their role as key scaffolds in numerous clinically used drugs . Researchers explore these compounds for a wide range of pharmacological effects, including anti-inflammatory and anticancer activities . The presence of the pyrimidine ring is particularly noteworthy, as this heterocycle is a versatile pharmacophore capable of interacting with various enzymatic targets . For instance, substituted pyrimidine derivatives have been designed and synthesized as selective kinase inhibitors, such as JAK2 inhibitors for the study of myeloproliferative neoplasms . Other research highlights pyrimidine-based compounds as potent inhibitors of enzymes like lipoxygenase (LOX), which is a key mediator in inflammatory pathways . The structural features of this compound make it a valuable candidate for probing biological mechanisms and structure-activity relationships (SAR) in these fields. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the material safety data sheet (MSDS) for detailed hazard information.

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-3-13(11-7-5-4-6-8-11)14(19)18-12-9-16-15(20-2)17-10-12/h4-10,13H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFXDIJCFOLLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CN=C(N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)-2-phenylbutanamide typically involves the reaction of 2-methoxypyrimidine-5-carboxylic acid with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-methoxypyrimidin-5-yl)-2-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxypyrimidin-5-yl)-2-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:
  • Synthetic Efficiency : Carboxamide derivatives like Compound 6 and 13a are synthesized in moderate yields (~62%) via carbodiimide-mediated coupling, highlighting the robustness of this method for pyrimidine-based amides .
  • Structural Flexibility: Substitution at the pyrimidine 5-position (e.g., with tetrahydroindolizine, dimethylpyrrole, or aminomethyl groups) modulates steric and electronic properties. For instance, the dual methoxy groups in 13a enhance polarity, as reflected in its higher melting point (175–176°C) compared to non-methoxy analogs .
  • Conformational Stability : In fluorophenyl-methoxyphenyl derivatives, intramolecular N–H⋯N hydrogen bonding and dihedral angles (e.g., 12.8° pyrimidine-phenyl twist) stabilize the crystal lattice, which may influence solubility and bioavailability .

Functional and Pharmacological Comparisons

While pharmacological data for N-(2-methoxypyrimidin-5-yl)-2-phenylbutanamide are absent in the evidence, insights can be extrapolated from related compounds:

  • Antimicrobial Activity : Pyrimidine derivatives with halogenated aryl groups (e.g., fluorophenyl in ) exhibit enhanced antimicrobial properties due to increased lipophilicity and membrane penetration .
  • Hydrogen Bonding : Methoxy groups (as in 13a) improve water solubility via polar interactions, whereas thiophene hybrids (e.g., N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine) may prioritize metabolic stability .

Biological Activity

N-(2-methoxypyrimidin-5-yl)-2-phenylbutanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with a methoxy group and a phenylbutanamide moiety. Its chemical formula is C16_{16}H18_{18}N2_{2}O, and it exhibits properties typical of amides, such as stability under physiological conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
  • Receptor Modulation : It may interact with receptors influencing signaling pathways related to inflammation and cancer progression.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, research indicates that this compound induces apoptosis in various cancer cell lines, including glioblastoma (U87) and lung carcinoma (A549) cells.

Cell Line IC50 (µM) Mechanism
U871.5Apoptosis via PARP cleavage
A5492.0Disruption of microtubule polymerization

Statistical analyses using One-way ANOVA demonstrated significant differences in cell viability upon treatment with the compound compared to control groups (p < 0.001) .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary results suggest it exhibits moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli75

These findings indicate potential applications in treating infections caused by antibiotic-resistant strains .

Case Studies

  • In Vitro Studies : A study conducted on U87 glioblastoma cells demonstrated that treatment with this compound resulted in increased levels of apoptotic markers, including cleaved PARP and activated caspases. This suggests that the compound effectively triggers programmed cell death pathways .
  • Animal Models : In vivo studies using murine models have shown that administration of the compound significantly reduces tumor size in xenograft models of lung cancer, supporting its potential as an anticancer agent .
  • Synergistic Effects : Research indicates that combining this compound with conventional chemotherapeutics enhances its efficacy, suggesting a synergistic effect that could improve treatment outcomes for cancer patients .

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